1-(2-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine
Description
1-(2-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 2-bromobenzyl group attached to the pyrazole ring at the 1-position and a methyl group at the 4-position. Its molecular formula is C₁₁H₁₂BrN₃, with a molecular weight of approximately 266.14 g/mol (calculated based on analogous compounds in ).
Properties
IUPAC Name |
2-[(2-bromophenyl)methyl]-4-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-8-6-14-15(11(8)13)7-9-4-2-3-5-10(9)12/h2-6H,7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYZRYJWHZQXES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)CC2=CC=CC=C2Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of 2-bromobenzyl bromide with 4-methyl-1H-pyrazol-5-amine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts like palladium or copper in the presence of ligands and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce corresponding oxides.
Scientific Research Applications
1-(2-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The bromobenzyl group can facilitate binding to target proteins or enzymes, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine (CAS 1015845-68-7)
- Molecular Formula : C₁₁H₁₂ClN₃
- Molecular Weight : 221.69 g/mol
- Key Differences : Substitution of bromine with chlorine reduces molecular weight by ~44.45 g/mol. The smaller size and lower electronegativity of chlorine may enhance solubility compared to the brominated analogue. This compound is reported as a semi-solid , whereas the bromo analogue’s physical state is unspecified but likely solid.
1-(4-Bromophenyl)-3-m-tolyl-1H-pyrazol-5-amine (CAS 618098-23-0)
1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine
- Molecular Formula : C₁₂H₁₅N₃O
- Molecular Weight : 217.27 g/mol
- Key Differences : Methoxy substitution at the benzyl 2-position replaces bromine, reducing molecular weight and introducing hydrogen-bonding capacity. This could improve solubility but reduce lipophilicity compared to the brominated compound.
Physicochemical Properties
Key Trends :
- Bromine increases molecular weight and lipophilicity compared to chlorine or methoxy groups.
Example :
- describes a similar route using ethanol as a solvent and piperazine derivatives, suggesting that polar aprotic solvents (e.g., DMF) could facilitate benzylation in this case.
Biological Activity
1-(2-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.
Molecular Formula : C11H12BrN3
CAS Number : 1152524-44-1
The compound features a bromobenzyl group and a pyrazole moiety, which are known to influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit specific kinases, affecting cellular signaling pathways.
- Receptor Modulation : It can bind to G-protein coupled receptors, leading to downstream effects that modulate physiological responses.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit promising antimicrobial properties. Studies have shown:
- In vitro Testing : The compound was tested against several Gram-positive and Gram-negative bacteria using agar diffusion and broth microdilution methods. Results indicated effective inhibition with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 8 µg/mL against various strains .
Cytotoxicity
The cytotoxic potential of this compound has been evaluated in various cancer cell lines:
- Cell Line Studies : In vitro assays demonstrated that the compound could induce apoptosis in cancer cells, with IC50 values indicating significant cytotoxicity. These findings suggest potential as an anticancer agent .
Research Applications
This compound is utilized in several research contexts:
- Medicinal Chemistry : As a pharmacophore for developing new drugs targeting inflammatory diseases and cancer.
- Biochemical Probes : Employed in studies to elucidate the mechanisms of enzyme action and receptor signaling pathways .
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds reveals distinct biological profiles:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Bromine substituent enhances reactivity | Antimicrobial, anticancer |
| 1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine | Chlorine substituent | Moderate antimicrobial activity |
| 1-(4-Fluorobenzyl)-4-methyl-1H-pyrazol-5-amine | Fluorine substituent | Lower cytotoxicity compared to bromine |
The presence of the bromine atom in this compound appears to enhance its biological activity compared to its chloro and fluoro analogs .
Study on Antimicrobial Efficacy
A recent study evaluated the efficacy of various pyrazole derivatives, including this compound, against clinically relevant bacterial strains. The results highlighted the compound's ability to synergistically enhance the effects of standard antibiotics like colistin, suggesting its potential role as an antibiotic adjuvant .
Cancer Cell Line Evaluation
In another study focusing on cancer therapeutics, the compound was tested on multiple cancer cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways, positioning it as a candidate for further development in anticancer therapies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, pyrazol-5-amine derivatives can be prepared by reacting hydrazine derivatives with α,β-unsaturated ketones under microwave-assisted or solvent-free conditions to enhance reaction efficiency . Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., acetic acid). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity products .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination. For instance, SHELXL software is widely used for refining crystallographic data . Complementary techniques include:
- NMR : H and C NMR to verify substituent positions (e.g., 2-bromobenzyl vs. 4-bromobenzyl isomers) .
- IR Spectroscopy : Identification of amine (-NH) and C-Br stretches (500–600 cm) .
Q. How can researchers assess the basic pharmacological activity of this compound in vitro?
- Methodological Answer : Standard assays include:
- Antimicrobial Activity : Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Cytotoxicity : MTT assays on mammalian cell lines to evaluate preliminary safety profiles .
- Receptor Binding : Radioligand displacement assays for GPCR targets (e.g., cannabinoid receptors), given structural similarities to 1,5-diarylpyrazole scaffolds .
Advanced Research Questions
Q. What strategies can improve synthetic yield and scalability for this compound?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (15–30 minutes vs. hours) and improves regioselectivity .
- Protecting Groups : Use of tert-butoxycarbonyl (Boc) groups to stabilize reactive amine intermediates during multi-step syntheses .
- Green Chemistry : Solvent-free reactions or water-mediated protocols to minimize byproducts and simplify purification .
Q. How can computational methods predict the compound’s bioactivity and binding mechanisms?
- Methodological Answer :
- Docking Studies : Molecular docking (e.g., AutoDock Vina) to model interactions with targets like GPCRs or enzymes. For example, the 2-bromobenzyl group may occupy hydrophobic pockets in cannabinoid receptors .
- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate substituent effects (bromo vs. methoxy) with reactivity .
Q. How do structural modifications (e.g., halogen substitution) influence biological activity?
- Methodological Answer :
- SAR Studies : Compare analogs like 1-(2-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine (CAS 1015845-68-7) to evaluate halogen size/electronegativity effects. Bromine’s bulkiness may enhance target binding via van der Waals interactions .
- Meta vs. Para Substitution : Positional isomerism (2-bromo vs. 4-bromo) can drastically alter activity. For example, 4-substituted analogs in showed higher CNS activity due to improved blood-brain barrier penetration .
Q. How should researchers address contradictions in published bioactivity data for this compound?
- Methodological Answer :
- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time. For example, antifungal activity discrepancies may arise from differences in fungal strain virulence .
- Purity Validation : Use HPLC-MS to confirm compound integrity (>95% purity) and rule out degradation products .
- Data Normalization : Express activity relative to positive controls (e.g., fluconazole for antifungal assays) to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
